molecular formula C24H25N3O4 B11421127 N-(3-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}propyl)furan-2-carboxamide

N-(3-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}propyl)furan-2-carboxamide

Cat. No.: B11421127
M. Wt: 419.5 g/mol
InChI Key: QEYAWWPFLJAVGC-UHFFFAOYSA-N
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Description

N-(3-{1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)FURAN-2-CARBOXAMIDE is a complex organic compound that features a benzodiazole core linked to a furan-2-carboxamide moiety through a propyl chain. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)FURAN-2-CARBOXAMIDE typically involves multiple steps:

    Formation of the Benzodiazole Core: This can be achieved by cyclization reactions involving ortho-phenylenediamine and appropriate carboxylic acids or their derivatives.

    Attachment of the Propyl Chain: The propyl chain can be introduced through alkylation reactions using appropriate alkyl halides.

    Coupling with Furan-2-Carboxamide: The final step involves coupling the benzodiazole derivative with furan-2-carboxamide using amide bond formation techniques, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenoxy and furan moieties.

    Reduction: Reduction reactions can target the benzodiazole core, potentially converting it to a more saturated system.

    Substitution: The methoxy group on the phenoxy ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include amines or alcohols.

    Substitution: Products will vary depending on the nucleophile used, potentially yielding ethers or other substituted aromatics.

Scientific Research Applications

N-(3-{1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)FURAN-2-CARBOXAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent, particularly targeting epidermal growth factor receptors (EGFR).

    Biological Studies: The compound is used in studies to understand its interaction with various biological targets and its effects on cell proliferation and apoptosis.

    Chemical Biology: It serves as a tool compound to probe biological pathways involving benzodiazole and furan moieties.

Mechanism of Action

The mechanism of action of N-(3-{1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets such as EGFR. The compound binds to the receptor, inhibiting its activity and thereby blocking downstream signaling pathways that promote cell growth and survival. This leads to reduced cell proliferation and increased apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Another compound with a furan moiety and potential anticancer activity.

    N-(2-(4-methoxyphenoxy)ethyl)-1H-benzimidazole-2-carboxamide: Similar structure with a benzimidazole core instead of benzodiazole.

Uniqueness

N-(3-{1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)FURAN-2-CARBOXAMIDE is unique due to its specific combination of benzodiazole and furan-2-carboxamide moieties, which may confer distinct biological activities and selectivity towards certain molecular targets.

Properties

Molecular Formula

C24H25N3O4

Molecular Weight

419.5 g/mol

IUPAC Name

N-[3-[1-[2-(4-methoxyphenoxy)ethyl]benzimidazol-2-yl]propyl]furan-2-carboxamide

InChI

InChI=1S/C24H25N3O4/c1-29-18-10-12-19(13-11-18)30-17-15-27-21-7-3-2-6-20(21)26-23(27)9-4-14-25-24(28)22-8-5-16-31-22/h2-3,5-8,10-13,16H,4,9,14-15,17H2,1H3,(H,25,28)

InChI Key

QEYAWWPFLJAVGC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2CCCNC(=O)C4=CC=CO4

Origin of Product

United States

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